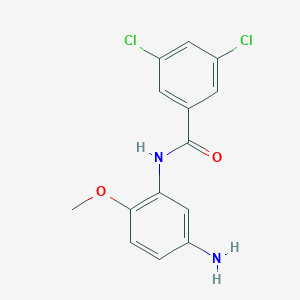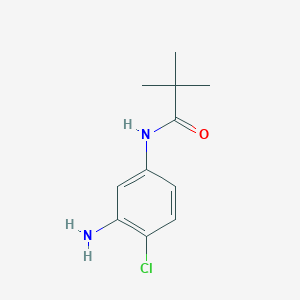
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline is a chemical compound with the molecular formula C11H13ClN2O and a molecular weight of 224.68 g/mol. It contains a total of 29 bonds, including 16 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 tertiary amide (aromatic), 1 primary amine (aromatic), and 1 Pyrrolidine .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered pyrrolidine ring and a six-membered aromatic ring . The compound also contains a tertiary amide and a primary amine, both of which are aromatic .Physical And Chemical Properties Analysis
This compound is a solid compound . Its SMILES string is Nc1ccc(cc1)C(=O)N2CCCC2 .科学的研究の応用
Structural and Molecular Studies
Isomeric studies of chloro-aniline derivatives have been conducted, highlighting differences in molecular structures, such as the dihedral angles between pyrrole and benzene rings and packing interactions, which are crucial for understanding their chemical behavior and potential applications (Su, Wang, Liu, & Li, 2013).
Crystal structure investigations of similar compounds have provided insights into molecular planarity and intermolecular interactions, contributing to the understanding of their potential in material science and drug design (Krishnan, Kaliyaperumal, Marimuthu, & Velusamy, 2021).
Corrosion Inhibition
- Anilines, including chloro-aniline derivatives, are studied as corrosion inhibitors for metals in acidic environments. Their adsorption properties and effectiveness in protecting metals highlight their industrial applications (Fernandes, Mello, dos Santos, Souza, Lanznaster, & Ponzio, 2019).
Polymer Synthesis
- Research into the copolymerization of pyrrole and aniline compounds has provided insights into the synthesis of conducting polymers. Understanding the polymerization process and the resulting properties of these polymers is valuable for various technological applications, such as in electronics and materials science (Sarı & Talu, 1998).
Medicinal Chemistry
- Some chloro-aniline derivatives have been studied for their potential in medicinal chemistry, such as in the development of anti-Leishmania drugs. These findings are significant for pharmaceutical research and the development of new therapeutic agents (Mello, Echevarria, Bernardino, Canto-Cavalheiro, & Leon, 2004).
将来の方向性
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common feature in many biologically active compounds . The pyrrolidine ring is known to interact with various biological targets, contributing to the stereochemistry of the molecule .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates, due to the different binding modes to enantioselective proteins .
Biochemical Pathways
Compounds with a pyrrolidine ring are known to influence various biochemical pathways
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Action Environment
It is known that primary and secondary alcohols can alter the steric environment differently, thus inducing different enantioselectivity .
生化学分析
Biochemical Properties
4-Chloro-2-(pyrrolidin-1-ylcarbonyl)aniline plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by interfering with specific signaling pathways that regulate cell growth and division . Additionally, it can induce apoptosis in certain cell types, further highlighting its potential as a therapeutic agent.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. This binding can result in changes in gene expression, ultimately affecting cellular processes. For instance, the compound may inhibit the activity of enzymes involved in DNA replication, thereby preventing cell proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that while the compound remains stable under certain conditions, it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained inhibition of cellular processes, which may have therapeutic implications .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively modulate biochemical pathways. At higher doses, it can induce toxic or adverse effects, such as organ damage or systemic toxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound may inhibit enzymes involved in the glycolytic pathway, leading to alterations in glucose metabolism. These interactions can have downstream effects on cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be actively transported into the nucleus, where it can exert its effects on gene expression and DNA replication .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can affect mitochondrial function and energy production. These localization patterns are essential for understanding the compound’s mechanism of action and potential therapeutic applications .
特性
IUPAC Name |
(2-amino-5-chlorophenyl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-8-3-4-10(13)9(7-8)11(15)14-5-1-2-6-14/h3-4,7H,1-2,5-6,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNFUAUURHFKJW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=C(C=CC(=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(Difluoromethyl)thio]aniline hydrochloride](/img/structure/B1355747.png)
![6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B1355757.png)











